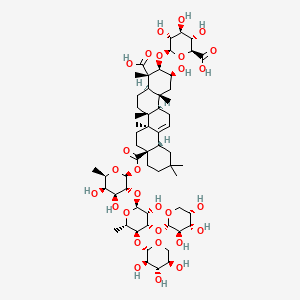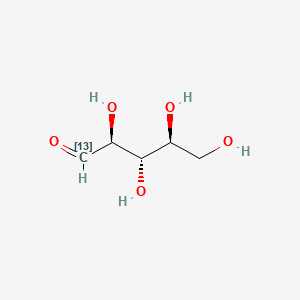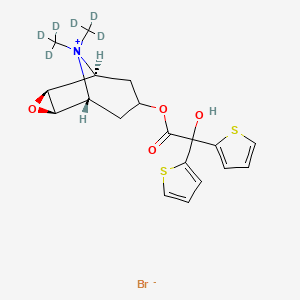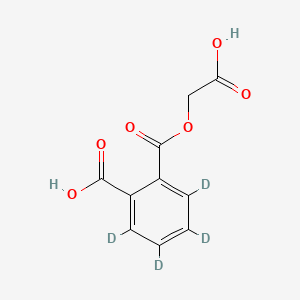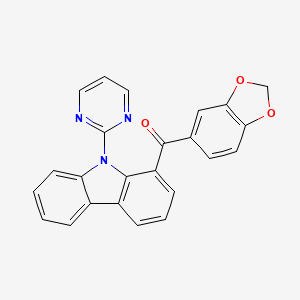![molecular formula C35H34N4 B12407898 2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile is a complex organic compound with the molecular formula C35H34N4 and a molecular weight of 510.67 g/mol This compound is characterized by its unique structure, which includes a quinoline core, a carbazole moiety, and a propanedinitrile group
Vorbereitungsmethoden
The synthesis of 2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the carbazole moiety: The carbazole unit can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of carbazole reacts with a halogenated quinoline intermediate.
Formation of the ethenyl linkage: This step involves a Heck reaction, where the carbazole-substituted quinoline undergoes a palladium-catalyzed coupling with an appropriate alkene.
Addition of the propanedinitrile group:
Analyse Chemischer Reaktionen
2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline or carbazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, where nucleophiles such as amines or alcohols can replace the nitrile group to form amides or esters.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck couplings, to introduce additional functional groups or extend the conjugated system.
Wissenschaftliche Forschungsanwendungen
2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile has several scientific research applications, including:
Organic Electronics: The compound’s conjugated structure makes it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: The compound can be used as a fluorescent probe for studying biological processes, such as protein-ligand interactions or cellular imaging.
Medicinal Chemistry: The compound’s unique structure allows it to be explored as a potential therapeutic agent, particularly in the development of anticancer or antimicrobial drugs.
Materials Science: The compound can be used in the development of advanced materials, such as conductive polymers or nanomaterials, due to its electronic properties.
Wirkmechanismus
The mechanism of action of 2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s conjugated structure allows it to participate in electron transfer processes, which can influence cellular signaling pathways or oxidative stress responses .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile include:
2-[1-ethyl-2-[(E)-2-(9-octylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile: This compound has an octyl group instead of a heptyl group, which may influence its solubility and electronic properties.
2-[1-ethyl-2-[(E)-2-(9-hexylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile: This compound has a hexyl group, which may result in different physical and chemical properties compared to the heptyl derivative.
2-[1-ethyl-2-[(E)-2-(9-decylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile: This compound has a decyl group, which may affect its stability and reactivity.
These similar compounds highlight the importance of the alkyl chain length in determining the properties and applications of the compound.
Eigenschaften
Molekularformel |
C35H34N4 |
|---|---|
Molekulargewicht |
510.7 g/mol |
IUPAC-Name |
2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C35H34N4/c1-3-5-6-7-12-21-39-34-16-11-9-14-30(34)32-22-26(18-20-35(32)39)17-19-28-23-31(27(24-36)25-37)29-13-8-10-15-33(29)38(28)4-2/h8-11,13-20,22-23H,3-7,12,21H2,1-2H3/b19-17+ |
InChI-Schlüssel |
HAPKNFIPFCFLNC-HTXNQAPBSA-N |
Isomerische SMILES |
CCCCCCCN1C2=C(C=C(C=C2)/C=C/C3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CC)C5=CC=CC=C51 |
Kanonische SMILES |
CCCCCCCN1C2=C(C=C(C=C2)C=CC3=CC(=C(C#N)C#N)C4=CC=CC=C4N3CC)C5=CC=CC=C51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



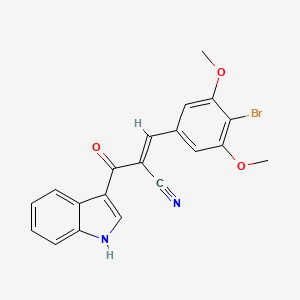
![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)
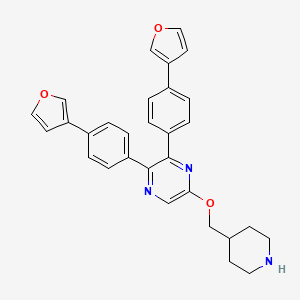
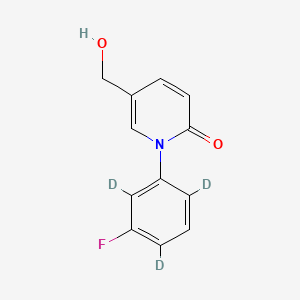

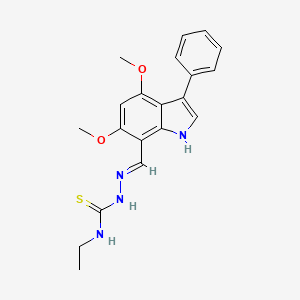
![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)
